molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3

2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B11847806
CAS No.: 92325-00-3
M. Wt: 274.32 g/mol
InChI Key: HYGVRZKJYFDRDM-UHFFFAOYSA-N
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Description

2-((2-Morpholinoquinazolin-4-yl)amino)ethanol is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol typically involves the reaction of 2-chloroquinazoline with morpholine under specific conditionsThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((2-Morpholinoquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2-Morpholinoquinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as DNA-dependent protein kinases (DNA-PK). By inhibiting these kinases, the compound can interfere with DNA repair processes, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Morpholinoquinazolin-4-yl)amino)ethanol is unique due to its specific combination of the morpholine and ethanolamine groups, which confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

CAS No.

92325-00-3

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17)

InChI Key

HYGVRZKJYFDRDM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO

Origin of Product

United States

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